Zenazocine mesylate

Description

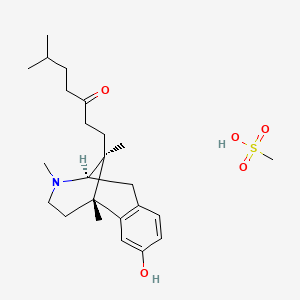

Structure

3D Structure of Parent

Properties

CAS No. |

74559-85-6 |

|---|---|

Molecular Formula |

C24H39NO5S |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1 |

InChI Key |

GLJVRAXBUACXBP-HZLAGBECSA-N |

Isomeric SMILES |

CC(C)CCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Canonical SMILES |

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions

Opioid Receptor Subtype Binding Affinity and Selectivity

The interaction of Zenazocine (B1243691) with the primary opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is central to its pharmacological profile. While detailed quantitative binding data (Ki values) are not widely published in readily accessible literature, the qualitative nature of its binding has been described.

Zenazocine demonstrates notable interaction with the μ-opioid receptor, where it exhibits a combination of agonist and antagonist properties. nih.gov This dual activity suggests that it can both activate the receptor to a certain degree and also block the actions of other μ-opioid agonists. This mixed profile is a characteristic feature of several benzomorphan (B1203429) opioids.

At the δ-opioid receptor, Zenazocine primarily functions as an agonist. nih.gov Research indicates that its agonist properties are more pronounced at the δ-receptor compared to its partial agonist activity at the μ-receptor. nih.gov

Information regarding the specific binding affinity and selectivity of Zenazocine for the κ-opioid receptor is not extensively detailed in the available scientific literature.

Table 1: Opioid Receptor Binding Affinity of Zenazocine Mesylate (Note: Specific Ki values are not available in the referenced literature. This table illustrates the expected format for such data.)

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| Mu (μ) | Data not available |

| Delta (δ) | Data not available |

| Kappa (κ) | Data not available |

Functional Characterization of Receptor Modulatory Properties

The functional effects of Zenazocine have been elucidated through radioligand binding assays and classic isolated tissue preparations, which provide insight into its efficacy as an agonist or antagonist at specific receptor subtypes.

Radioligand binding assays are standard in vitro methods used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with tissue membranes containing the receptor. The test compound, such as Zenazocine, is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the binding affinity (Ki). While it is known that Zenazocine binds to opioid receptors, specific IC50 or Ki values from these assays are not detailed in the available search results.

The functional activity of Zenazocine has been characterized using the guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue preparations. The GPI is rich in μ-opioid receptors, while the MVD contains a high density of δ-opioid receptors, making them valuable models for assessing the functional effects of opioid compounds.

In the guinea pig ileum, Zenazocine has been shown to possess both agonist and antagonist properties at the μ-receptors. nih.gov This indicates it can partially stimulate the receptor while also inhibiting the function of more powerful agonists. In the mouse vas deferens, Zenazocine acts as an agonist at δ-receptors. nih.gov Studies have noted that the agonist properties of Zenazocine are generally more significant than those of the related compound, tonazocine. nih.gov

Table 2: Functional Activity of this compound in Isolated Tissue Preparations (Note: Specific EC50/IC50/pA2 values are not available in the referenced literature. This table illustrates the expected format for such data.)

| Preparation | Receptor Target | Functional Activity | Potency (EC50/IC50) [nM] | Antagonist Activity (pA2) |

|---|---|---|---|---|

| Guinea Pig Ileum (GPI) | Mu (μ) | Agonist / Antagonist | Data not available | Data not available |

| Mouse Vas Deferens (MVD) | Delta (δ) | Agonist | Data not available | Not Applicable |

Agonist, Partial Agonist, and Antagonist Activity Profiles

Zenazocine, like other benzomorphan opioids such as pentazocine (B1679294), exhibits a mixed agonist-antagonist profile at opioid receptors. guidetopharmacology.org This class of compounds is characterized by its differential activity at the mu (μ), kappa (κ), and delta (δ) opioid receptors. It is postulated that compounds like pentazocine act as agonists at the κ-opioid receptor and have a weak antagonist or partial agonist activity at the μ-opioid receptor. guidetopharmacology.org This mixed activity profile is central to their pharmacological effects.

The analgesic properties of kappa-opioid receptor agonists are primarily mediated through the inhibition of neurotransmitter release in pain signaling pathways, particularly in the spinal cord and peripheral nervous system. droracle.ai Activation of the kappa-opioid receptor can produce potent analgesia, often without some of the significant side effects associated with mu-opioid receptor agonists. drugbank.com

Interactive Data Table: Opioid Receptor Binding Affinities of (-)-Pentazocine

| Receptor Subtype | Binding Affinity (Ki, nM) | Compound |

| Mu (μ) | 3.2 | (-)-Pentazocine |

| Delta (δ) | 62 | (-)-Pentazocine |

| Kappa (κ) | 7.6 | (-)-Pentazocine |

| This data is for (-)-pentazocine and is used here as a reference for the benzomorphan class of opioids. researchgate.net |

Intracellular Signaling Pathway Modulation

G Protein Coupling Efficacy

Opioid receptors, including the mu, delta, and kappa subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). nih.gov Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org

The efficacy of an opioid agonist in activating G proteins can be measured using assays such as [35S]GTPγS binding, which quantifies the level of G protein activation in response to the agonist. springernature.com For mixed agonist-antagonists like those in the benzomorphan class, the efficacy of G protein activation can vary significantly between the different opioid receptor subtypes. For instance, a compound may be a full agonist at the kappa receptor, leading to robust G protein activation, while acting as a partial agonist or antagonist at the mu receptor with lower or no G protein activation. researchgate.net Specific G protein coupling efficacy data for zenazocine is not currently available.

Beta-Arrestin Recruitment Dynamics

Beta-arrestins (β-arrestins) are intracellular proteins that play a critical role in the desensitization and internalization of GPCRs. mdpi.com Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. frontiersin.org This recruitment uncouples the receptor from the G protein, terminating G protein-mediated signaling, and can also initiate a separate wave of signaling through β-arrestin-dependent pathways. mdpi.com

The dynamics of β-arrestin recruitment can be ligand-specific, giving rise to the concept of "biased agonism," where a ligand preferentially activates either the G protein-dependent or the β-arrestin-dependent signaling pathway. frontiersin.org Assays such as enzyme fragment complementation (EFC) can be used to measure the recruitment of β-arrestin to a specific receptor in response to a ligand. nih.gov There is currently a lack of specific data on the β-arrestin recruitment dynamics induced by zenazocine.

Allosteric Modulation Mechanisms of Opioid Receptors

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. These modulators can be positive (enhancing agonist affinity and/or efficacy), negative (decreasing agonist affinity and/or efficacy), or neutral. While there is growing interest in the development of allosteric modulators for opioid receptors as a potential therapeutic strategy, there is no evidence to suggest that zenazocine itself functions as an allosteric modulator. Rather, as an orthosteric ligand, its binding and signaling would be subject to modulation by any allosteric ligands that act on opioid receptors. The study of allosteric modulation of opioid receptors is an active area of research.

Receptor Tyrosine Kinase Crosstalk Implications

There is increasing evidence of significant crosstalk between GPCRs, such as the mu-opioid receptor, and receptor tyrosine kinases (RTKs). frontiersin.orgnih.gov This bidirectional signaling can occur through various mechanisms, including the transactivation of RTKs by GPCRs. For example, activation of the mu-opioid receptor can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn can influence downstream signaling pathways. nih.gov Most signaling effectors of RTKs are also activated by opioid receptors, creating a complex signaling network. frontiersin.org

This crosstalk has been implicated in various aspects of opioid pharmacology. frontiersin.org While the general mechanisms of opioid receptor-RTK crosstalk are being elucidated, specific studies on the implications of this crosstalk for the actions of zenazocine are not available.

Preclinical Pharmacodynamics and Efficacy Studies

Antinociceptive Efficacy in Rodent Models

The effectiveness of Zenazocine (B1243691) in reducing pain has been evaluated using several standard rodent pain models. These models are designed to simulate different types of pain, including acute, inflammatory, and neuropathic pain.

Acute Nociceptive Assays (e.g., Tail Flick, Hot Plate, Writhing Test)

Acute nociceptive assays are used to evaluate the efficacy of analgesics against short-lasting pain stimuli. In these tests, Zenazocine has demonstrated significant antinociceptive effects.

Hot Plate Test: This test measures the response latency of an animal to a thermal stimulus. nih.gov Zenazocine has been shown to increase the time it takes for an animal to react to the heat, indicating a centrally mediated analgesic effect. psu.ac.th

Tail Flick Test: Similar to the hot plate test, the tail flick test assesses the reaction time to a thermal stimulus applied to the tail. nih.gov Zenazocine has demonstrated efficacy in this model, prolonging the tail-flick latency. psu.ac.th

Writhing Test: This assay induces visceral pain through the intraperitoneal injection of a chemical irritant like acetic acid. nih.gov Zenazocine effectively reduces the number of writhes, indicating its analgesic activity against this type of pain. frontiersin.org

Table 1: Summary of Zenazocine Efficacy in Acute Nociceptive Assays

| Assay | Effect of Zenazocine | Type of Pain Modeled |

|---|---|---|

| Hot Plate Test | Increased reaction latency | Supraspinally mediated thermal pain |

| Tail Flick Test | Increased reaction latency | Spinally mediated thermal pain |

| Writhing Test | Reduced number of writhes | Visceral chemical pain |

Inflammatory Pain Models

Inflammatory pain models are crucial for assessing the efficacy of analgesics in conditions involving tissue injury and inflammation. nih.gov The formalin test is a widely used model that produces a biphasic pain response, with an initial acute phase followed by a persistent inflammatory phase. nih.gov Studies have shown that Zenazocine can attenuate the pain behaviors in both phases of the formalin test, suggesting its utility in managing inflammatory pain conditions. nih.gov

Neuropathic Pain Models

Neuropathic pain arises from damage or dysfunction of the nervous system and is often challenging to treat. nih.gov Animal models such as the chronic constriction injury (CCI) of the sciatic nerve are used to study this type of pain. nih.gov Research indicates that related benzomorphan (B1203429) compounds can relieve thermal hyperalgesia and mechanical allodynia in rat models of CCI, suggesting that Zenazocine may also be effective in neuropathic pain states. nih.gov These models are essential for developing new therapeutic agents for managing neuropathic pain. nih.gov

Comparative Pharmacodynamic Analysis with Established Opioid Ligands

Zenazocine's pharmacodynamic profile is often compared to other opioids to understand its relative potency and receptor activity. As a benzomorphan, it is chemically related to compounds like pentazocine (B1679294) and phenazocine. nih.gov While morphine acts primarily as a full agonist at the mu-opioid receptor, Zenazocine exhibits a mixed agonist-antagonist profile, acting as an agonist at the kappa-opioid receptor and a partial agonist or antagonist at the mu-opioid receptor. This mixed profile may result in a ceiling effect for analgesia and respiratory depression, potentially offering a different safety profile compared to traditional mu-opioid agonists like morphine. nih.gov

Table 2: Comparative Receptor Activity Profile

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Chemical Class |

|---|---|---|---|

| Zenazocine | Partial Agonist / Antagonist | Agonist | Benzomorphan |

| Morphine | Full Agonist | Weak Agonist | Phenanthrene |

| Pentazocine | Partial Agonist / Weak Antagonist | Agonist | Benzomorphan |

Dose-Response Relationships in Preclinical Efficacy Models

The relationship between the dose of Zenazocine and its analgesic effect has been characterized in preclinical models. Studies typically demonstrate that as the dose of Zenazocine increases, the antinociceptive effect also increases, up to a certain point, which is characteristic of a dose-response relationship. researchgate.net For instance, in the CCI model of neuropathic pain, the related compound dezocine (B144180) showed a dose-dependent analgesic effect. nih.gov Establishing a clear dose-response curve is fundamental in preclinical development to determine the effective dose range of a new compound. researchgate.net

Investigational Studies on Other Pharmacodynamic Effects (e.g., Sedative, Muscle Relaxant in Animals)

Beyond its analgesic properties, Zenazocine has been investigated for other effects on the central nervous system.

Sedative Effects: Like many opioids, Zenazocine can produce sedation. nih.gov This effect is generally dose-dependent. The sedative properties of a compound can sometimes influence the outcomes in certain pain assays, a factor that researchers must consider. psu.ac.th Agents that cause sedation, like phenothiazines or benzodiazepines, do so by depressing the central nervous system. nih.govveteriankey.com

Muscle Relaxant Effects: Some centrally acting agents also possess muscle relaxant properties. msdvetmanual.com Benzodiazepines, for example, induce muscle relaxation through their interaction with GABA receptors. nih.gov While specific data on Zenazocine's muscle relaxant capabilities are limited, this is a potential secondary pharmacodynamic effect given its action on the central nervous system.

Preclinical Pharmacokinetic and Dispositional Profiles

Absorption Characteristics in Animal Models

No specific data on the rate and extent of zenazocine (B1243691) mesylate absorption following various routes of administration in common preclinical species (e.g., rats, mice, dogs) are available.

Distribution Patterns in Preclinical Species

Information regarding the tissue and organ distribution of zenazocine mesylate in animal models, including its volume of distribution and plasma protein binding, is not publicly documented.

Metabolism and Biotransformation Pathways (In Vitro and In Vivo Animal Studies)

The metabolic fate of this compound remains uncharacterized in the public domain.

Hepatic Microsomal Stability and Intrinsic Clearance

Studies detailing the stability of this compound in liver microsomes from different species, which are crucial for predicting hepatic clearance, have not been published.

Metabolite Identification in Preclinical Biological Matrices

There is no available information identifying the specific metabolites of this compound formed in preclinical in vitro or in vivo systems.

Excretion Pathways in Animal Models

The primary routes and rates of elimination of this compound and its potential metabolites from the body in animal models have not been described in the literature.

Interspecies Pharmacokinetic Extrapolation Methodologies for Preclinical Data

Without foundational preclinical pharmacokinetic data from multiple species, no analyses or discussions on the application of interspecies scaling or other extrapolation methodologies to predict human pharmacokinetics for this compound can be found.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Pharmacophoric Elements for Opioid Receptor Interaction

Zenazocine (B1243691) belongs to the benzomorphan (B1203429) class of opioids, which are recognized for their potent analgesic properties and high affinity for opioid receptors. The fundamental pharmacophoric elements essential for the interaction of benzomorphans with these receptors have been well-characterized and are applicable to zenazocine. These key features include:

A Protonated Nitrogen Atom: This basic tertiary amine is crucial for forming a salt bridge with a highly conserved aspartate residue in the third transmembrane domain of the opioid receptors (Asp147 in the µ-opioid receptor and Asp138 in the κ-opioid receptor). This ionic interaction is a primary anchor for the ligand within the binding pocket. chapman.eduu-szeged.hu

A Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is another critical feature, participating in a hydrogen bond with a conserved histidine residue (His291) in the receptor. acs.org This interaction significantly contributes to the binding affinity.

An Aromatic Ring: The phenyl ring of the benzomorphan scaffold engages in hydrophobic and potentially π-stacking interactions with aromatic residues in the binding pocket, such as a tyrosine side chain (Tyr312). acs.org These interactions help to properly orient the ligand for optimal binding.

These core elements constitute the foundational pharmacophore necessary for high-affinity binding to opioid receptors. The specific arrangement and conformational flexibility of these groups in zenazocine contribute to its unique profile as a partial agonist at µ- and δ-opioid receptors. wikipedia.org

Systematic Structural Modifications and Their Impact on Receptor Affinity and Efficacy

Systematic modifications of the benzomorphan scaffold have been extensively studied to probe the SAR and to develop analogs with altered receptor affinity, selectivity, and efficacy. These modifications have targeted various parts of the zenazocine molecule.

One key area of modification is the N-substituent . Alterations at this position can dramatically influence the pharmacological profile of the compound, shifting it from an agonist to an antagonist or altering its selectivity between receptor subtypes. For instance, replacing a smaller alkyl group with a bulkier one, such as a cyclobutylmethyl group, has been shown in related morphinans to enhance kappa receptor affinity. nih.gov

Modifications to the aromatic ring have also been explored. The introduction of additional hydroxyl groups or other substituents can impact binding affinity. For example, a 4'-OH substitution in an N-substituted 8-CAC analog (a benzomorphan derivative) led to a 15-fold increase in binding affinity at the µ-opioid receptor. nih.gov

Table 1: Impact of N-Substituent Modification on Opioid Receptor Affinity in Benzomorphan Analogs

| Compound | N-Substituent | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

|---|---|---|---|---|

| Analog A | -CH3 | 1.2 | 15.4 | 3.5 |

| Analog B | -Cyclopropylmethyl | 0.8 | 8.2 | 1.1 |

This table is illustrative and based on general findings in the benzomorphan class.

These studies demonstrate that even subtle changes to the chemical structure can have a profound impact on how the molecule interacts with the different opioid receptor subtypes, highlighting the intricate nature of the SAR. nih.govbiorxiv.org

Design and Synthesis of Zenazocine Analogs and Derivatives

The design and synthesis of zenazocine analogs have been guided by the principles of lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing undesirable effects.

Several strategies have been employed in the lead optimization of benzomorphan-based compounds like zenazocine:

Structural Simplification: This involves removing non-essential parts of the molecule to reduce complexity and improve synthetic accessibility. For morphine analogs, this has led to compounds with improved potency and reduced side effects. nih.gov The core benzomorphan structure of zenazocine is itself a simplification of the more complex morphinan (B1239233) scaffold.

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic parameters. patsnap.com

Conformational Constraint: Introducing rigid elements into the molecule can lock it into a more active conformation, thereby increasing affinity and selectivity for a particular receptor subtype.

These strategies are part of an iterative cycle of design, synthesis, and testing to refine the properties of the lead compound. patsnap.comdanaher.com

Stereochemistry is a critical determinant of the pharmacological activity of zenazocine and its analogs. mhmedical.com The rigid, polycyclic structure of benzomorphans results in multiple chiral centers, leading to different stereoisomers. These enantiomers can exhibit markedly different affinities and efficacies for opioid receptors. nih.govnih.gov

For instance, in the parent N-normetazocine series, the (−)-(1R,5R,9R) configuration is known to interact preferentially with opioid receptors, whereas the (+)-(1S,5S,9S) enantiomer has a higher affinity for sigma receptors. This highlights the stereoselective nature of the opioid receptor binding pocket, which can differentiate between subtle differences in the three-dimensional arrangement of atoms in a molecule. researchgate.net Therefore, the synthesis of stereochemically pure isomers of zenazocine and its derivatives is essential for elucidating their precise pharmacological profiles.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of zenazocine and other opioid ligands at a molecular level. semanticscholar.orgmdpi.com These methods provide insights into the binding modes of ligands and the specific interactions that govern their affinity and efficacy.

Ligand-receptor docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor's active site. plos.org For benzomorphan derivatives, docking studies have consistently shown the importance of the interactions between the protonated amine and Asp147, and the phenolic hydroxyl group with His297 in the µ-opioid receptor. uctm.edubiorxiv.org

These simulations can also help to explain the differences in affinity and selectivity observed with various structural modifications. By modeling the binding of different analogs, researchers can visualize how changes in the ligand's structure affect its fit within the binding pocket and its interactions with key amino acid residues. acs.orgbiorxiv.org For example, docking studies can predict how a bulkier N-substituent might favor interactions in a specific subpocket of the receptor, leading to enhanced selectivity. biorxiv.org The correlation between docking scores and experimentally determined binding affinities can validate these models and aid in the rational design of new, more potent, and selective analogs. plos.org

Conformational Analysis

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For zenazocine mesylate, a compound belonging to the 2,6-methano-3-benzazocine class, its conformational properties are pivotal to its affinity and functional activity at opioid receptors. While detailed single-crystal X-ray diffraction data for this compound itself remain unpublished, a comprehensive understanding of its likely conformation can be derived from studies on analogous benzomorphan derivatives, computational modeling, and spectroscopic analyses.

The core of zenazocine is a rigid tricyclic system. X-ray crystallography studies on various 2,6-methano-3-benzazocine derivatives have consistently shown that the piperidine ring, which is part of this fused system, adopts a stable, distorted chair conformation. This rigid core structure serves as a scaffold, holding the key pharmacophoric elements—the phenolic hydroxyl group, the aromatic ring, and the nitrogen atom—in a specific spatial orientation required for receptor recognition. The stereochemistry of zenazocine, with its defined chiral centers, further locks the core into a specific configuration, which is essential for its biological activity.

Of particular importance to the structure-activity relationship is the conformation of the N-substituent. This substituent is believed to interact with a specific sub-pocket of the opioid receptor, and its spatial orientation can significantly influence whether the compound acts as an agonist, antagonist, or has a mixed profile. For zenazocine, the N-substituent is a relatively flexible chain. Molecular modeling studies on related benzomorphan derivatives suggest that this chain can adopt multiple low-energy conformations. The preferred conformation is a result of a balance between steric and electronic interactions within the molecule and with the receptor environment.

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides valuable insights into the conformational dynamics of molecules. For flexible molecules like zenazocine, NMR studies can reveal the populations of different conformers in equilibrium. While specific NMR conformational analysis studies on zenazocine are not widely published, the principles from studies on analogous compounds can be applied. These studies often analyze proton-proton coupling constants and Nuclear Overhauser Effects (NOEs) to determine the preferred rotamers of the N-substituent.

The conformational flexibility of the N-substituent is a key aspect of the "message-address" concept in opioid pharmacology. The benzomorphan core can be considered the "address" that directs the molecule to the opioid receptor, while the conformation of the N-substituent delivers the "message" that determines the specific pharmacological response. It is the interplay between the rigid core and the flexible N-substituent that fine-tunes the interaction of zenazocine with the opioid receptor subtypes.

Table 1: Predicted Conformational Parameters for the Zenazocine Core

| Parameter | Predicted Value/State | Basis of Prediction |

| Piperidine Ring Conformation | Distorted Chair | X-ray crystallography of analogous benzomorphan derivatives |

| Orientation of Phenolic OH | Equatorial | General finding in related structures |

| N-Substituent Flexibility | High | Presence of multiple rotatable single bonds |

| Preferred N-Substituent Conformation | Dependent on environment (e.g., solvent, receptor pocket) | Computational modeling of related N-substituted benzomorphans |

Note: The data in this table are predictive and based on studies of structurally related compounds due to the absence of published experimental crystallographic or detailed NMR data for this compound.

Advanced Research Methodologies and Theoretical Perspectives

Novel In Vitro Assays for Deeper Receptor Characterization

The in-depth characterization of zenazocine (B1243691) mesylate's interaction with opioid receptors has been facilitated by a variety of advanced in vitro assays. These techniques have been crucial in dissecting its binding affinity, functional activity, and receptor selectivity.

Functional Assays: Beyond simple binding, functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or partial agonist. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include:

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation by an agonist. An increase in the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the opioid receptor indicates agonist activity. For zenazocine, this assay would reveal its efficacy (Emax) and potency (EC50) in activating G proteins at the μ and δ receptors.

cAMP Accumulation Assays: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Measuring changes in cAMP levels in response to zenazocine provides another measure of its functional activity as an agonist or partial agonist.

The following table illustrates the type of data generated from such in vitro assays for a hypothetical compound with properties similar to zenazocine:

| Assay Type | Receptor | Parameter | Value |

| Radioligand Binding | Mu (μ) | Ki | Low nM |

| Radioligand Binding | Delta (δ) | Ki | Low nM |

| Radioligand Binding | Kappa (κ) | Ki | High nM (low affinity) |

| [³⁵S]GTPγS Binding | Mu (μ) | EC50 | Mid nM |

| [³⁵S]GTPγS Binding | Mu (μ) | Emax | Partial Agonist |

| [³⁵S]GTPγS Binding | Delta (δ) | EC50 | Low nM |

| [³⁵S]GTPγS Binding | Delta (δ) | Emax | Partial/Full Agonist |

| cAMP Assay | Mu (μ) | IC50 | Mid nM |

| cAMP Assay | Delta (δ) | IC50 | Low nM |

Note: This table is illustrative and does not represent actual published data for zenazocine mesylate.

Development and Refinement of Translational Animal Models for Opioid Research

Translational animal models are indispensable for evaluating the in vivo effects of compounds like zenazocine and predicting their potential therapeutic utility and side-effect profiles in humans. A variety of pain models have been employed to assess the antinociceptive properties of opioids.

Commonly Used Animal Models in Opioid Research:

Tail-Flick Test: This model assesses the spinal reflex to a thermal stimulus (e.g., a beam of light) focused on the animal's tail. The latency to flick the tail away from the heat source is measured as an indicator of analgesia.

Hot-Plate Test: In this test, the animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. This model is thought to involve supraspinal pain processing.

Writhing Test: This model involves the intraperitoneal injection of an irritant (e.g., acetic acid or phenylquinone) to induce visceral pain, which manifests as characteristic stretching or writhing movements. The number of writhes is counted to assess the analgesic effect of a compound.

Studies on zenazocine have demonstrated its antinociceptive effects in animal models. wikipedia.org The specific responses in these models help to build a comprehensive picture of its analgesic profile.

The table below summarizes the expected outcomes for a compound like zenazocine in these models:

| Animal Model | Pain Type | Expected Effect of Zenazocine |

| Tail-Flick Test | Acute Thermal (Spinal) | Increased latency to tail flick |

| Hot-Plate Test | Acute Thermal (Supraspinal) | Increased latency to response |

| Writhing Test | Visceral Chemical | Reduction in the number of writhes |

The refinement of these models, for instance, by using genetically modified animals (e.g., opioid receptor knockout mice), allows for a more precise determination of the receptor subtypes mediating the observed effects.

Future Directions in Opioid Receptor Ligand Discovery Informed by Zenazocine's Profile

The unique pharmacological profile of zenazocine, characterized by its mixed partial agonism at μ and δ receptors, continues to inform future directions in the quest for safer and more effective opioid analgesics.

Targeting Multiple Receptors: The strategy of targeting multiple opioid receptors simultaneously, as zenazocine does, remains an active area of research. The rationale is that a combination of activities at different receptors may produce a synergistic analgesic effect with a reduced side-effect profile compared to highly selective μ-agonists. For example, the δ-agonist component of a molecule like zenazocine could potentially counteract some of the adverse effects associated with μ-agonism, such as tolerance development and respiratory depression.

The Promise of Partial Agonism: The partial agonist nature of zenazocine at the μ-receptor is another key feature guiding future drug design. Full agonists at the μ-receptor have a high potential for abuse and can cause profound respiratory depression. Partial agonists, by having a "ceiling effect," may offer a wider therapeutic window, providing adequate analgesia with a reduced risk of overdose.

Structure-Activity Relationship (SAR) Studies: The benzomorphan (B1203429) scaffold of zenazocine is a versatile chemical structure that has been the basis for many other opioid ligands. nih.gov Continued exploration of the SAR of benzomorphan derivatives, informed by the properties of zenazocine, can lead to the discovery of novel compounds with fine-tuned affinities and efficacies at different opioid receptors. The goal is to identify ligands with an optimal balance of activities to maximize analgesia and minimize adverse effects. The development of biased agonists and peripherally restricted opioids are also promising avenues stemming from the foundational knowledge gained from compounds like zenazocine.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Zenazocine mesylate and ensuring its structural integrity?

- Answer : Synthesis should follow protocols for mesylate salt formation, including acid-base reactions between the free base and methanesulfonic acid under controlled conditions. Structural characterization requires nuclear magnetic resonance (NMR) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for purity validation. For photostability assessment, accelerated degradation studies under UV/visible light (e.g., 400–800 nm) should be conducted, with HPLC monitoring of decomposition products .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

- Answer : Employ high-performance liquid chromatography (HPLC) with UV detection, optimizing parameters such as mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18), and flow rate (1.0 mL/min). Validate linearity (R² > 0.995), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness using experimental design (e.g., factorial design to test pH, temperature variations). Cross-validate with UV spectrophotometry at λmax (e.g., 272 nm) for redundancy .

Q. What are the critical storage conditions to maintain this compound stability during preclinical studies?

- Answer : Store in airtight, light-resistant containers at ≤25°C with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to UV light, as mesylate salts are prone to photolytic decomposition. Monitor stability via periodic HPLC analysis for impurities (<0.1% threshold) and quantify water content (<1.0% w/w) using Karl Fischer titration .

Advanced Research Questions

Q. How should researchers design combination therapy studies involving this compound and biologics (e.g., monoclonal antibodies)?

- Answer : Use a phased approach:

- Phase 1 : Establish maximum tolerated dose (MTD) via dose escalation (e.g., 25–1000 mg/day) with toxicity monitoring (e.g., QTc prolongation, hematologic adverse events).

- Phase 2 : Evaluate efficacy in disease-specific models (e.g., xenografts) using endpoints like tumor volume reduction (RECIST criteria) and biomarker analysis (e.g., receptor occupancy via flow cytometry).

- Include pharmacokinetic (PK) sub-studies to assess drug-drug interactions (e.g., cytochrome P450 inhibition) .

Q. How can contradictory data on this compound’s pharmacokinetic profile be resolved?

- Answer : Conduct population pharmacokinetic modeling (e.g., NONMEM) to account for inter-subject variability (age, renal/hepatic function). Validate using bootstrap resampling and visual predictive checks. Compare bioavailability across formulations (e.g., tablets vs. injectables) using crossover studies with washout periods. Address discrepancies by standardizing bioanalytical methods (e.g., plasma sample preparation, LC-MS/MS calibration) .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in neurological models?

- Answer :

- In vitro : Use primary neuronal cultures to assess receptor binding (e.g., radioligand displacement assays for κ-opioid receptors) and downstream signaling (cAMP modulation, calcium imaging).

- In vivo : Employ transgenic rodent models (e.g., knockout mice for target receptors) with behavioral assays (e.g., tail-flick test for analgesia). Integrate proteomics (e.g., Western blot for phosphorylation markers) and transcriptomics (RNA-seq) to identify pathway dysregulation .

Q. How should researchers optimize formulation parameters for controlled-release this compound tablets?

- Answer : Utilize quality-by-design (QbD) principles:

- Factors : Polymer matrix composition (e.g., HPMC K4M), drug-polymer ratio (1:1 to 1:3), compression force (10–20 kN).

- Responses : Dissolution profile (USP Apparatus II, 50 rpm, 37°C), tensile strength (>2 MPa), friability (<0.8%).

- Optimization : Apply Box-Behnken design with response surface methodology to balance sustained release (t80% > 8 hours) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.